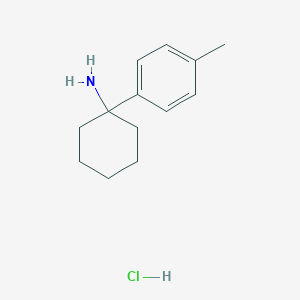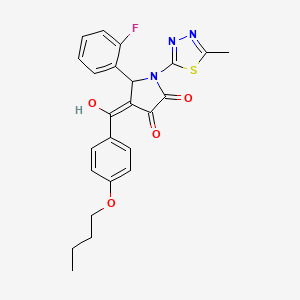
4-(4-丁氧基苯甲酰)-5-(2-氟苯基)-3-羟基-1-(5-甲基-1,3,4-噻二唑-2-基)-1H-吡咯-2(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H22FN3O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光谱和理论研究
该组中的化合物因其光谱特性和理论特性而被广泛研究。例如,对选定的 1,3,4-噻二唑的光谱研究揭示了双重荧光效应,这引起了人们的兴趣,因为特定的分子聚集可能会在分子内诱导电荷转移。这些效应取决于结构组成和取代基,表明在荧光方法中以及作为生物学和分子医学中的荧光探针的应用 (Budziak 等人,2019 年) (Budziak 等人,2019 年).
抗菌和抗微生物活性
已经合成了一些具有 1,3,4-噻二唑结构的化合物,并评估了它们的潜在抗菌和抗微生物活性。例如,含氟的噻二唑三嗪酮被探索为潜在的抗菌剂,表明此类化合物在开发具有抗真菌特性的新药中的广泛适用性 (Holla 等人,2003 年)。此外,合成了新型含氟化合物,并显示出有希望的抗菌和抗真菌活性,突出了它们作为药物的潜力 (Gadakh 等人,2010 年).
抗癌活性
新型氟化化合物的探索已扩展到抗癌研究,研究表明其中一些分子表现出显着的抗肺癌活性。这为含氟 1,3,4-噻二唑衍生物在癌症治疗中的使用开辟了新的途径,展示了这些化合物在科学研究中超越其传统应用的多功能性 (Hammam 等人,2005 年).
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one' involves the synthesis of the key intermediate 5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one, which is then coupled with 4-butoxybenzoyl chloride to obtain the final product. The synthesis pathway involves several steps including protection, deprotection, coupling, and purification.", "Starting Materials": [ "2-fluoroaniline", "methyl isothiocyanate", "sodium hydroxide", "butyl bromide", "potassium carbonate", "acetic anhydride", "4-butoxybenzoic acid", "thionyl chloride", "triethylamine", "5-methyl-1,3,4-thiadiazol-2-amine" ], "Reaction": [ "Step 1: Protection of 2-fluoroaniline with acetic anhydride to obtain N-acetyl-2-fluoroaniline", "Step 2: Reaction of N-acetyl-2-fluoroaniline with methyl isothiocyanate and sodium hydroxide to obtain 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-amine", "Step 3: Protection of 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-amine with thionyl chloride and triethylamine to obtain 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-yl)thionoformate", "Step 4: Deprotection of 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-yl)thionoformate with sodium hydroxide to obtain 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3,4-thiadiazol-2-one", "Step 5: Coupling of 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3,4-thiadiazol-2-one with 4-butoxybenzoyl chloride in the presence of potassium carbonate to obtain the final product '4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one'", "Step 6: Purification of the final product by column chromatography" ] } | |
CAS 编号 |
609795-73-5 |
分子式 |
C24H22FN3O4S |
分子量 |
467.5 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22FN3O4S/c1-3-4-13-32-16-11-9-15(10-12-16)21(29)19-20(17-7-5-6-8-18(17)25)28(23(31)22(19)30)24-27-26-14(2)33-24/h5-12,20,29H,3-4,13H2,1-2H3/b21-19- |
InChI 键 |
MFAVXPHWZBGRCM-VZCXRCSSSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2964690.png)
![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2964694.png)
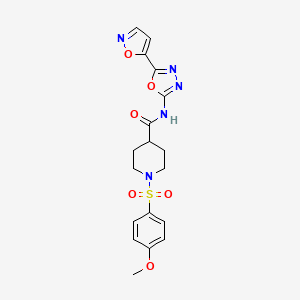
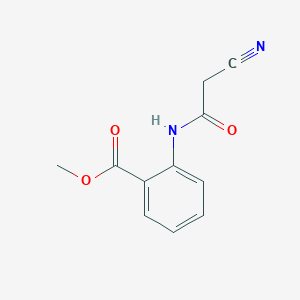
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2964697.png)

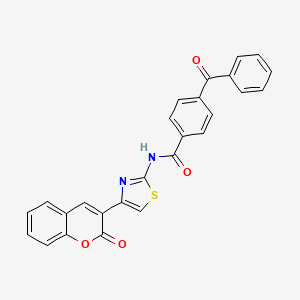
![1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide](/img/structure/B2964701.png)
![4-(3,5-Difluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2964703.png)
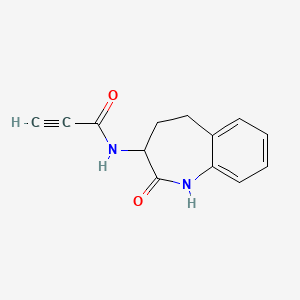
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964706.png)
![3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2964708.png)
